![molecular formula C11H13FN2O B1398971 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline CAS No. 209960-86-1](/img/structure/B1398971.png)
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline
Overview
Description
3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, also known as 3-FPA, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of aniline, a simple aromatic amine, and is a colorless, odorless solid at room temperature. 3-FPA has been used in a variety of scientific studies, including those related to drug metabolism and development, pharmacology, and biochemistry.
Scientific Research Applications
Docking and QSAR Studies for c-Met Kinase Inhibitors
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, closely related to 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline, has been studied for its applications as a c-Met kinase inhibitor. Using docking and quantitative structure–activity relationship (QSAR) methods, researchers analyzed the orientations and active conformations of these inhibitors, contributing to a deeper understanding of molecular features that enhance inhibitory activity (Caballero et al., 2011).
Antibacterial Activities of Fluorinated Compounds
A study on a fluorinated compound closely resembling this compound demonstrated its significant antibacterial activities against both gram-positive and gram-negative bacteria. This compound was synthesized through a series of reactions, including the use of 4-fluoro-3-(1H-pyrrol-1-yl)aniline (Stefancich et al., 1985).
Hypobetalipoproteinemic Agents
Compounds related to 4-(1-adamantyloxy)aniline, including derivatives of this compound, have been investigated for their potential as hypobetalipoproteinemic agents. This research highlighted the importance of aromatic ring substitution and nitrogen modifications for activity in this context (Lednicer et al., 1979).
Analytical Applications in Environmental Waters
A liquid chromatographic method for determining aniline and its derivatives, including compounds similar to this compound, in environmental waters was developed. This method used fluorescamine pre-column derivatization for sensitive detection (Djozan & Faraj-Zadeh, 1995).
Selective Al(3+) Sensor
A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker was synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+). This research underscores the versatility of pyrrolidine-based compounds in sensor technology (Maity & Govindaraju, 2010).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of new Cd(II) and Hg(II) coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands were explored. These studies provide insight into the role of weak intermolecular interactions in nano-supramolecular assembly, relevant to similar fluorinated anilines (Hajiashrafi et al., 2015).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity, suggesting that they may interact with specific biochemical pathways .
Action Environment
It is known that the physicochemical parameters of a compound can be modified by the introduction of heteroatomic fragments, which can lead to improved adme/tox results .
properties
IUPAC Name |
(4-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURATKBVLXAVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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